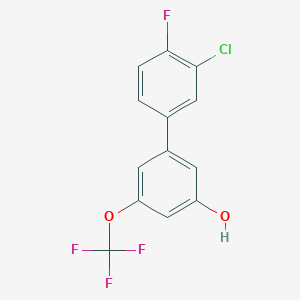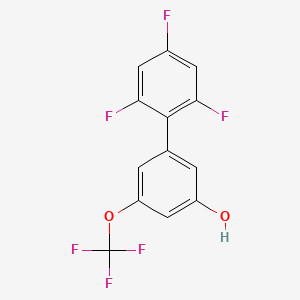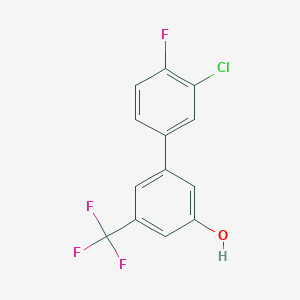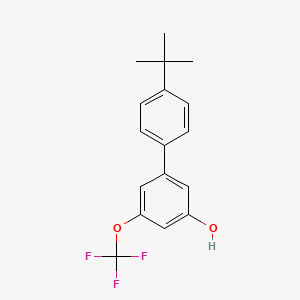![molecular formula C15H9F3OS B6384468 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% CAS No. 1261921-08-7](/img/structure/B6384468.png)
5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% (5-BTTP 95%) is a synthetic molecule with a wide range of applications in the scientific research field. It is a highly potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of prostaglandins, which are essential for the regulation of inflammation and pain. 5-BTTP 95% has been used in a variety of laboratory experiments, including those related to cancer, cardiovascular disease, and inflammation.
Scientific Research Applications
5-BTTP 95% has been used in a variety of scientific research applications, including those related to cancer, cardiovascular disease, and inflammation. In cancer research, 5-BTTP 95% has been used to study the effects of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% inhibition on tumor growth and metastasis. In cardiovascular research, 5-BTTP 95% has been used to study the effects of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% inhibition on platelet aggregation and thrombosis. In inflammation research, 5-BTTP 95% has been used to study the effects of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% inhibition on inflammation and pain.
Mechanism of Action
5-BTTP 95% is a highly potent inhibitor of cyclooxygenase-2 (5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%), a key enzyme involved in the production of prostaglandins, which are essential for the regulation of inflammation and pain. 5-BTTP 95% binds to the active site of the 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% enzyme, preventing it from catalyzing the formation of prostaglandins. This inhibition of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% activity leads to the inhibition of inflammation and pain.
Biochemical and Physiological Effects
The inhibition of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% activity by 5-BTTP 95% has a number of biochemical and physiological effects. The most notable of these effects is the inhibition of inflammation and pain. In addition, 5-BTTP 95% has been shown to inhibit cell proliferation, angiogenesis, and metastasis in cancer cells. 5-BTTP 95% has also been shown to reduce thrombosis and platelet aggregation in cardiovascular disease.
Advantages and Limitations for Lab Experiments
The use of 5-BTTP 95% in laboratory experiments has several advantages. 5-BTTP 95% is highly potent and is readily available in a variety of concentrations. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 5-BTTP 95% in laboratory experiments. It is not suitable for use in in vivo studies due to its toxic nature. In addition, the effects of 5-BTTP 95% on humans are not fully understood and further research is needed to determine its safety and efficacy.
Future Directions
In the future, 5-BTTP 95% could be used to develop more effective and safer treatments for a variety of medical conditions. It could be used to develop more potent inhibitors of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% and to study the effects of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% inhibition on a variety of diseases. In addition, 5-BTTP 95% could be used to develop more effective and safer treatments for cancer, cardiovascular disease, and inflammation. Finally, further research is needed to determine the safety and efficacy of 5-BTTP 95% in humans.
Synthesis Methods
5-BTTP 95% is synthesized via a Friedel-Crafts reaction, which involves the use of an alkyl halide as the starting material. The alkyl halide is reacted with a Lewis acid catalyst in the presence of a base to form an alkyl carbocation intermediate. This intermediate then undergoes electrophilic aromatic substitution with the 5-BTTP 95% molecule, resulting in the formation of the desired product. The reaction can be carried out in either aqueous or organic solvent, depending on the desired yield.
properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3OS/c16-15(17,18)11-5-10(6-12(19)8-11)14-7-9-3-1-2-4-13(9)20-14/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMWDRUUVOMDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














